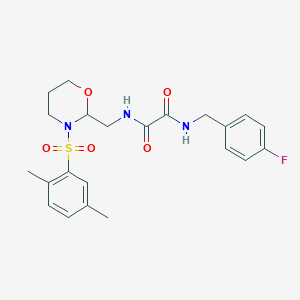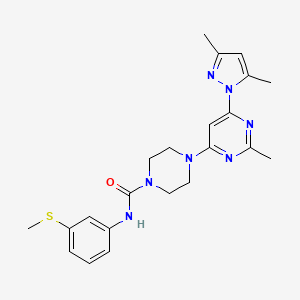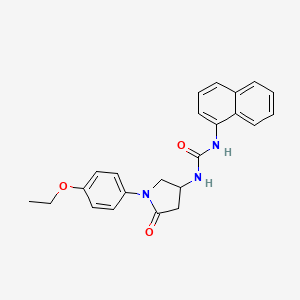
7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20ClFN6O2 and its molecular weight is 406.85. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Psychotropic Activity
Research has identified a series of purine-2,6-dione derivatives, including structures similar to the specified compound, that show affinity for serotonin (5-HT) receptors 1A, 2A, and 7. These compounds exhibit potential psychotropic activities, including anxiolytic and antidepressant effects, as demonstrated through in vivo models. Modifications to the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened possibilities for designing new 5-HT ligands with preserved π electron systems and lower molecular weight, indicating a strategic approach to developing novel therapeutic agents with targeted psychotropic functions (Chłoń-Rzepa et al., 2013).
Antidepressant Agents
Another study focused on the synthesis and biological evaluation of fluorine and trifluoromethyl-phenyl-piperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. The investigation identified potent ligands for 5-HT1A and 5-HT7 receptors, showing significant antidepressant and anxiolytic effects in in vivo studies. This research underscores the importance of fluorinated arylpiperazinylalkyl derivatives in providing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as tricyclic xanthine derivatives to improve water solubility. A library of these derivatives was evaluated for their adenosine receptor antagonistic properties and monoamine oxidase (MAO) inhibition. Several compounds emerged as potent dual-target-directed adenosine receptor antagonists, with potential as multitarget drugs for symptomatic and disease-modifying treatment of neurodegenerative diseases. This highlights the advantage of multitarget therapeutics over single-target drugs (Brunschweiger et al., 2014).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A study synthesized dipeptidyl peptidase IV (DPP-IV) inhibitors, featuring purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups. These compounds exhibited moderate to good inhibitory activities against DPP-IV, with one compound showing comparable activity to the positive control, Sitagliptin. This research contributes to the understanding of the structure-activity relationship of DPP-IV inhibitors and their potential therapeutic applications (Mo et al., 2015).
Propiedades
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN6O2/c1-23-6-8-25(9-7-23)17-21-15-14(16(27)22-18(28)24(15)2)26(17)10-11-12(19)4-3-5-13(11)20/h3-5H,6-10H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREXEGAQUGOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)


![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)


![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)
![2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2735314.png)

